molecular formula C25H24ClN3O3S B2876120 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 893287-26-8

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No. B2876120
CAS RN: 893287-26-8
M. Wt: 482
InChI Key: OHEGSAZHHCVNGE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a dimethylamino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The presence of an indole group in the molecule suggests that it might have interesting electronic properties. Indole is a fused ring structure that is part of many biologically active molecules, and it can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could undergo a variety of reactions. For example, the sulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Some general predictions can be made based on these groups - for example, the presence of a sulfonyl group suggests that the compound might be quite polar, and therefore soluble in polar solvents .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of biological testing if it’s intended for use in medicinal chemistry .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-28(2)20-13-11-19(12-14-20)27-25(30)16-29-15-24(21-8-4-6-10-23(21)29)33(31,32)17-18-7-3-5-9-22(18)26/h3-15H,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGSAZHHCVNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide

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